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Compound of Interest

2,4-difluorobenzene-1-
Compound Name:
carbothioamide

Cat. No.: B062757

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and biological
characteristics of 2,4-Difluorothiobenzamide (CAS 175276-92-3). The information is structured
to be a valuable resource for researchers in chemistry and drug development, offering
predicted spectroscopic data, detailed experimental protocols for its analysis, and insights into
its potential biological activities.

Chemical Identity and Properties

e Chemical Name: 2,4-Difluorothiobenzamide

Synonyms: 2,4-Difluorobenzene-1-carbothioamide

CAS Number: 175276-92-3

Molecular Formula: C7HsF2NS

Molecular Weight: 173.18 g/mol

Predicted Spectroscopic Data

While a complete set of experimentally recorded spectra for 2,4-Difluorothiobenzamide is not
readily available in the public domain, a reliable prediction of its spectroscopic features can be
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made based on the analysis of its functional groups and data from structurally similar
compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted chemical shifts (d) in parts per million (ppm) for
the *H and 3C NMR spectra of 2,4-Difluorothiobenzamide.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (ppm) Multiplicity Assignment

~9.5-105 Broad Singlet Thioamide N-H

~7.8-82 Multiplet Aromatic C-H (ortho to C=S)
~70-7.4 Multiplet Aromatic C-H

~6.8-7.0 Multiplet Aromatic C-H

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (ppm) Assignment
~ 195 - 205 Thioamide C=S
~ 160 - 165 (d, J = 250 Hz) Aromatic C-F
~130-135(d, J=10 Hz) Aromatic C-H
~115- 120 (d, J = 20 Hz) Aromatic C-H
~105- 110 (dd) Aromatic C-H

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Difluorothiobenzamide is expected to show characteristic absorption
bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Frequencies
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Wavenumber (cm~?) Vibration

3300 - 3100 N-H stretching

3100 - 3000 Aromatic C-H stretching

1600 - 1585 Aromatic C=C stretching

1500 - 1400 Aromatic C=C stretching

1400 - 1200 C-N stretching and N-H bending
1200 - 1000 C-F stretching

~ 700 C=S stretching

2.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), 2,4-Difluorothiobenzamide is expected to
exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/z Assignment
173 Molecular ion [M]*
156 [M - NH]*

140 [M - SH]*

127 [CeH3F2]*

99 [CsH2F2]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid
organic compound like 2,4-Difluorothiobenzamide.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation:

o

Accurately weigh 5-10 mg of the solid sample for tH NMR and 20-50 mg for 3C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClsz, DMSO-de) in a clean, dry vial.

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for
chemical shift referencing.

Cap the NMR tube securely.

o Data Acquisition:

o

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the nucleus being observed (*H or 3C).

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans,
spectral width, relaxation delay).

Acquire the NMR spectrum.

» Data Processing:

o

o

[e]

Apply Fourier transformation to the acquired free induction decay (FID).
Phase the resulting spectrum.

Perform baseline correction.
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o Integrate the peaks in the *H NMR spectrum.

o Reference the chemical shifts to the internal standard.
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium
bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is

obtained.
o Place a portion of the mixture into a pellet press die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

o Carefully remove the pellet from the die.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background to generate the final absorbance or transmittance spectrum.

3.3. Mass Spectrometry (MS)
o Sample Introduction (Direct Insertion Probe for EI-MS):
o Load a small amount of the solid sample into a capillary tube.
o Insert the capillary tube into the direct insertion probe.
o Introduce the probe into the ion source of the mass spectrometer.

¢ lonization and Analysis:
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o Heat the probe to volatilize the sample into the ion source.

o The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.

o The resulting ions are accelerated and separated by the mass analyzer based on their
mass-to-charge ratio (m/z).

o The detector records the abundance of each ion, generating the mass spectrum.

Potential Biological Activity and Signaling Pathways

Thioamide-containing compounds have been investigated for a range of biological activities.
While specific studies on 2,4-difluorothiobenzamide are limited, derivatives of thiobenzamide
have shown promise as antifungal and antiproliferative agents.[1]

o Antifungal Activity: Thioamides can act as antifungal agents by targeting key cellular
processes in fungi. One proposed mechanism involves the inhibition of enzymes essential
for cell wall synthesis or other metabolic pathways.[2] Some thioamide-containing
compounds have been shown to enhance the efficacy of existing antifungal drugs,
suggesting a potential role in overcoming drug resistance.[1]

» Antiproliferative Activity: Certain thioamide derivatives have demonstrated cytotoxicity
against various cancer cell lines.[1] The proposed mechanisms of action are diverse and can
include the inhibition of microtubule polymerization, which is crucial for cell division, or the
induction of apoptosis through pathways involving mitochondrial dysfunction.[3][4] Some
metal complexes of thioamides have also shown potent anticancer activity.[1]

Further research is required to elucidate the specific biological targets and signaling pathways
affected by 2,4-difluorothiobenzamide.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis of a Chemical Compound
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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